2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Description
2-{[4-(2-Fluorophenyl)piperazino]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound characterized by a fused pyrido-pyrrolo-pyrimidinone core. Key structural features include:
- A 1-methyl group on the pyrido-pyrrolo-pyrimidinone scaffold.
- A piperazine ring substituted at the 4-position with a 2-fluorophenyl group.
- A carbonyl linker bridging the piperazine and the fused heterocyclic system.
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-25-18(14-15-20(25)24-19-8-4-5-9-28(19)21(15)29)22(30)27-12-10-26(11-13-27)17-7-3-2-6-16(17)23/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTRQHJGUOGMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different substituents on the fluorophenyl group .
Scientific Research Applications
2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Piperazine Modifications
The 2-fluorophenyl-piperazine moiety is critical for receptor binding. Comparisons with analogs include:
Key Insight : The ortho-fluorine in the target compound balances lipophilicity and electronic effects, optimizing blood-brain barrier penetration compared to para-substituted analogs .
Methyl Group Positioning
The 1-methyl group on the pyrido-pyrrolo-pyrimidinone core contrasts with other alkyl substitutions:
| Compound | Substituent Position | Impact on Solubility | References |
|---|---|---|---|
| 1,9-Dimethyl derivative | Methyl at 1 and 9 | Reduced metabolic clearance | |
| 3-Methylpyrazolo[3,4-b]pyridine | Methyl at pyrazole | Increased cytotoxicity | |
| Unsubstituted core | No alkyl groups | Higher aqueous solubility |
Key Insight : The 1-methyl group in the target compound reduces steric hindrance at binding sites compared to bulkier substituents, enhancing target engagement .
Antimalarial Activity
Compared to the structurally similar 2-{[4-(2-chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one (), the target compound exhibits:
- Lower IC₅₀ against Plasmodium falciparum (2.1 μM vs. 3.8 μM).
- Improved selectivity over human cell lines (SI > 50 vs. SI = 12).
The fluorine atom’s electronegativity likely enhances interactions with heme targets in malaria parasites .
Central Nervous System (CNS) Targets
The 2-fluorophenyl-piperazine group is associated with serotonin (5-HT₁A) and dopamine (D₂) receptor modulation. Comparisons include:
| Compound | Receptor Affinity (Ki, nM) | References |
|---|---|---|
| Target compound | 5-HT₁A: 12 ± 2; D₂: 85 ± 10 | |
| 4-(4-Fluorophenyl)piperazino analog | 5-HT₁A: 28 ± 4; D₂: 120 ± 15 | |
| Piperazine-free derivative | 5-HT₁A: >1000; D₂: >1000 |
Key Insight : The 2-fluorophenyl group’s steric and electronic profile enhances 5-HT₁A selectivity over D₂ receptors compared to para-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
